molecular formula C9H15NO2 B13300668 Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate

Katalognummer: B13300668
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: ZXFYNGMKCCVHOD-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C₉H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1-methylpyrrolidine under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include ethyl acetoacetate, 1-methylpyrrolidine, and a suitable base such as sodium ethoxide.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrrolidine derivatives and their potential as drug candidates.

Wirkmechanismus

The mechanism of action of ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-(1-methylpyrrolidin-1-ium-1-yl)acetate
  • Ethyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate

Uniqueness

Ethyl 2-(1-methylpyrrolidin-3-ylidene)acetate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

ethyl (2E)-2-(1-methylpyrrolidin-3-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h6H,3-5,7H2,1-2H3/b8-6+

InChI-Schlüssel

ZXFYNGMKCCVHOD-SOFGYWHQSA-N

Isomerische SMILES

CCOC(=O)/C=C/1\CCN(C1)C

Kanonische SMILES

CCOC(=O)C=C1CCN(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.